4-{[1-(2-Methoxybenzoyl)azetidin-3-yl]oxy}-2-methylpyridine
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Overview
Description
4-{[1-(2-Methoxybenzoyl)azetidin-3-yl]oxy}-2-methylpyridine is a synthetic organic compound with the molecular formula C17H18N2O3. This compound features a unique structure that includes an azetidine ring, a methoxybenzoyl group, and a methylpyridine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-Methoxybenzoyl)azetidin-3-yl]oxy}-2-methylpyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced via acylation reactions, where the azetidine intermediate is reacted with 2-methoxybenzoyl chloride under basic conditions.
Coupling with Methylpyridine: The final step involves the coupling of the azetidine derivative with 2-methylpyridine through an etherification reaction, typically using a base such as potassium carbonate in an aprotic solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-Methoxybenzoyl)azetidin-3-yl]oxy}-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: N-bromosuccinimide in the presence of light or radical initiators.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
4-{[1-(2-Methoxybenzoyl)azetidin-3-yl]oxy}-2-methylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[1-(2-Methoxybenzoyl)azetidin-3-yl]oxy}-2-methylpyridine involves its interaction with specific molecular targets and pathways. For example, compounds containing the azetidine ring structure have been shown to target transpeptidase enzymes, which are crucial for bacterial cell-wall synthesis . This interaction can inhibit bacterial growth and proliferation, making it a potential antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: Known for its antimitotic properties.
4-(4-Methoxyphenyl)-3-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Investigated for its antiproliferative activity.
Uniqueness
4-{[1-(2-Methoxybenzoyl)azetidin-3-yl]oxy}-2-methylpyridine is unique due to its combination of an azetidine ring with a methoxybenzoyl group and a methylpyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H18N2O3 |
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Molecular Weight |
298.34 g/mol |
IUPAC Name |
(2-methoxyphenyl)-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]methanone |
InChI |
InChI=1S/C17H18N2O3/c1-12-9-13(7-8-18-12)22-14-10-19(11-14)17(20)15-5-3-4-6-16(15)21-2/h3-9,14H,10-11H2,1-2H3 |
InChI Key |
XHOGZETXNYEVQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CN(C2)C(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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